![molecular formula C16H13ClN4OS B2410175 (E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide CAS No. 2035007-49-7](/img/structure/B2410175.png)
(E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.82. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
The compound's derivatives have been studied for their potential as corrosion inhibitors. For example, photo-cross-linkable polymers with similar structures have shown significant inhibitory action against mild steel corrosion in acidic environments (Baskar, Kesavan, Gopiraman, & Subramanian, 2014). These polymers are some of the most efficient inhibitors reported for this purpose, acting as mixed-type inhibitors and following the Langmuir adsorption isotherm.
Structural Characterization and Synthesis
The structural characterization and synthesis of compounds containing elements similar to (E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide have been a focus of research. Studies have synthesized and analyzed the crystal structures of various derivatives (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Such research provides insight into the molecular conformation and stability of these compounds.
Biological Activities
Research into the biological activities of compounds with similar structures has revealed potential antifungal activities. For instance, certain benzotriazole compounds with similar elements have shown antifungal properties (Xu, Zhai, Yu, Qin, & Yang, 2006).
Corrosion Inhibition Mechanisms
Further studies on corrosion inhibition have focused on the mechanisms and efficiencies of similar chalcone derivatives. These studies include experimental and computational approaches to understand how these compounds interact with metal surfaces (Ramaganthan, Gopiraman, Olasunkanmi, Kabanda, Yesudass, Bahadur, Adekunle, Obot, & Ebenso, 2015).
Antimicrobial Activities
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide have been studied for their antimicrobial activities. Some derivatives have shown significant antimicrobial and antifungal efficacy compared to standard drugs (Patel & Panchal, 2012).
Lipase and α-Glucosidase Inhibition
Research has also delved into the potential of similar compounds in inhibiting lipase and α-glucosidase, which can have applications in treating certain metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Insecticidal and Acaricidal Activities
Structurally related compounds have been explored for their efficacy as insecticides and acaricides. The structure-activity relationship of these compounds has been a critical area of study, particularly in developing more effective pest control agents (Cudworth, Hegde, Yap, Guenthenspberger, Hamilton, Pechacek, Johnson, Bis, Tisdell, Dripps, Bruce, Dintenfass, Gifford, Karr, Kempe, McCormick, & Schoonover, 2007).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-14-5-2-1-4-12(14)7-8-15(22)18-10-13-11-21(20-19-13)16-6-3-9-23-16/h1-9,11H,10H2,(H,18,22)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFPKQMDIQKCEU-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide |
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